6-(2-Phenoxyethoxy)-1-tetralone
Description
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6-(2-phenoxyethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H18O3/c19-18-8-4-5-14-13-16(9-10-17(14)18)21-12-11-20-15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2 |
InChI Key |
FYJXWZSTTOYBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCCOC3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 6-(2-Phenoxyethoxy)-1-tetralone, their substituents, and biological activities:
Key Research Findings
MAO-B Inhibition and Substituent Positioning
- C6 vs. C7 Substitution: While C7-substituted 1-tetralones (e.g., 7-benzyloxy-1-tetralone) generally exhibit superior MAO-B inhibition due to better alignment with the substrate and entrance cavities, this compound compensates for its C6 position through the elongated 2-phenoxyethoxy group, which spans both cavities .
- Chromanone Analogues: 4-Chromanone derivatives (e.g., 7-phenoxyethoxy-4-chromanone) show comparable or greater potency than 1-tetralones, attributed to their pyranone ring’s increased polarity, facilitating stronger interactions in the substrate cavity .
Physicochemical and Pharmacological Properties
- Polarity and Bioavailability: The 2-phenoxyethoxy group in this compound balances lipophilicity and polarity, enhancing blood-brain barrier penetration compared to highly polar 4-chromanones .
- Chlorine Substitution: Halogenation (e.g., Cl or Br) on the phenoxy ring further boosts MAO-B inhibition by ~2-fold via additional van der Waals interactions .
Preparation Methods
Synthesis of 6-Hydroxy-1-Tetralone Precursors
6-Hydroxy-1-tetralone is typically synthesized via demethylation of 6-methoxy-1-tetralone using aluminium chloride (AlCl₃) in dichloromethane. For example, 5-, 6-, and 7-methoxy-1-tetralones undergo cleavage of the methyl ether bond at 0–25°C, yielding hydroxy derivatives with >85% efficiency. These intermediates are critical for subsequent alkylation.
Alkylation with 2-Phenoxyethyl Bromide
In a representative procedure, 6-hydroxy-1-tetralone is dissolved in anhydrous dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃) as a base. 2-Phenoxyethyl bromide is added dropwise at 60–80°C, and the mixture is stirred for 12–24 hours. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via column chromatography (hexane/ethyl acetate). Yields range from 60–75%, depending on the stoichiometry of the alkylating agent and reaction time.
Table 1: Optimization of Alkylation Conditions
| Parameter | Range Tested | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, NaOH | K₂CO₃ (2.5 eq) | 72 |
| Solvent | DMF, THF, Acetone | DMF | 68 |
| Temperature (°C) | 40–100 | 80 | 75 |
| Reaction Time (h) | 6–36 | 18 | 70 |
Alternative Synthetic Routes and Modifications
Epoxide Rearrangement Strategies
A MedCrave study outlines the synthesis of 6-methoxy-2-tetralone via epoxidation of dihydronaphthalene derivatives followed by acid-catalyzed rearrangement. While this route targets the 2-tetralone isomer, analogous logic could apply to 1-tetralones. For this compound, epoxidation of 6-allyloxy-1-tetralone and subsequent BF₃·Et₂O-mediated rearrangement might yield the desired product.
Direct Acylation Methods
Patent CN111333494A reports a two-step synthesis of 6-methoxy-1-tetralone using anisole, acetyl chloride, and AlCl₃. By substituting anisole with a phenoxyethoxy-containing aromatic precursor, this method could theoretically produce this compound. However, the steric bulk of the 2-phenoxyethoxy group may necessitate higher reaction temperatures (80–120°C) and prolonged reaction times.
Optimization and Scalability Considerations
Catalytic System Efficiency
Raney nickel in hydrogenation and AlCl₃ in Friedel-Crafts acylation remain the most efficient catalysts for large-scale synthesis. However, Raney nickel’s pyrophoric nature demands stringent safety protocols, while AlCl₃ generates acidic waste requiring neutralization.
Solvent Selection and Recycling
Solvent-free hydrogenation reduces downstream purification costs, whereas DMF in alkylation necessitates recovery systems to mitigate environmental impact. Recent advances in microwave-assisted reactions could shorten alkylation times from 18 hours to <6 hours, improving throughput.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) is indispensable for verifying the structure of this compound. Key signals include:
Q & A
Basic Synthesis: What are the established synthetic routes for 6-(2-Phenoxyethoxy)-1-tetralone?
Methodological Answer:
The compound is typically synthesized via alkylation of hydroxy-1-tetralone precursors. For example, 7-hydroxy-1-tetralone undergoes alkylation with 2-phenoxyethyl bromide in the presence of AlCl₃ as a catalyst (Fig. 2 in ). Key steps include:
Demethylation : Methoxy-tetralone derivatives (e.g., 7-methoxy-1-tetralone) are demethylated using AlCl₃ to yield hydroxy intermediates.
Alkylation : The hydroxy group is alkylated with 2-phenoxyethyl bromide under reflux conditions in anhydrous solvents.
Purification : Column chromatography or recrystallization isolates the product. Yield optimization requires controlled reaction times (24–48 hrs) and stoichiometric excess of alkylating agents .
Advanced Synthesis: How can heterogeneous catalysts improve the synthesis of 1-tetralone derivatives?
Methodological Answer:
Recent advances employ layered double hydroxide (LDH)-hosted catalysts, such as sulfonato-salen-nickel(II) complexes, for eco-friendly synthesis. For example:
- Oxidation of tetralin : At 25°C, LDH-[Ni-salfonato-salen] achieves 45.5% tetralin conversion and 77.2% selectivity for 1-tetralone using pivalaldehyde and O₂ (Table 2 in ).
- Advantages : Reduced hazardous reagents, ambient temperature conditions, and recyclability (>5 cycles without activity loss).
- Limitations : Lower yields compared to traditional methods (e.g., AlCl₃-mediated alkylation) but superior environmental safety .
Pharmacological Activity: What mechanistic insights exist for this compound as a MAO inhibitor?
Methodological Answer:
The compound exhibits selective MAO-B inhibition due to its 2-phenoxyethoxy substituent. Key findings include:
- MAO-B Selectivity : Derivatives with 2-phenoxyethoxy groups (e.g., 1m in ) show IC₅₀ values <10 µM for MAO-B but >100 µM for MAO-A.
- Structural Basis : The substituent’s ether linkage and phenyl ring enhance hydrophobic interactions with MAO-B’s active site.
- Comparison : Benzyloxy-substituted analogs (e.g., 1a–c ) are stronger MAO-A inhibitors, highlighting substituent-dependent selectivity .
Structure-Activity Relationship (SAR): How does substitution position (C5, C6, C7) affect MAO inhibition?
Methodological Answer:
Substitution at C7 significantly enhances MAO-B inhibition compared to C5/C6:
- C7-Substituted Derivatives : Exhibit 3–5-fold higher MAO-B potency (Table 1 in ).
- Rationale : C7’s spatial orientation aligns with MAO-B’s substrate cavity, while C6 substituents face steric hindrance.
- Experimental Design : Synthesize positional isomers via regioselective alkylation and compare IC₅₀ values using fluorometric assays .
Analytical Challenges: What techniques resolve structural ambiguities in this compound?
Methodological Answer:
- Chromatography : TLC (silica-coated plates, UV detection) monitors reaction progress ( ).
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₈H₁₈O₃, [M+H]⁺ = 283.12).
- Purity Assurance : HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity .
Data Contradictions: How to address discrepancies in reported MAO inhibitory potencies?
Methodological Answer:
Contradictions arise from assay variability (e.g., enzyme sources, substrate concentrations). Mitigation strategies:
Standardized Protocols : Use recombinant human MAO isoforms and consistent substrate (kynuramine) concentrations.
Control Compounds : Include clorgyline (MAO-A) and selegiline (MAO-B) as benchmarks.
Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies ().
Functionalization Strategies: What methods enable nitration of 1-tetralone derivatives?
Methodological Answer:
Nitration varies by target position:
- Aromatic Ring : Use HNO₃/H₂SO₄ at 0–5°C for C5/C8 nitro derivatives.
- Aliphatic Chain : Employ N₂O₅ in CH₂Cl₂ for α-position nitration.
- Challenges : Over-oxidation and regioselectivity; optimize via DFT calculations to predict reactive sites .
Environmental Considerations: What green chemistry approaches apply to 1-tetralone synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
